molecular formula C26H23NO5 B11190156 3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(4-hydroxyphenyl)ethyl]-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11190156
M. Wt: 429.5 g/mol
InChI Key: FEVJHENFIIRRDJ-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-3-HYDROXY-1-[2-(4-HYDROXYPHENYL)ETHYL]-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, hydroxyphenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-1-[2-(4-HYDROXYPHENYL)ETHYL]-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the reaction of benzoyl chloride with a hydroxyphenyl ethyl derivative under controlled conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and methoxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-3-HYDROXY-1-[2-(4-HYDROXYPHENYL)ETHYL]-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

(4Z)-1-[2-(4-hydroxyphenyl)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23NO5/c1-32-21-13-9-18(10-14-21)23-22(24(29)19-5-3-2-4-6-19)25(30)26(31)27(23)16-15-17-7-11-20(28)12-8-17/h2-14,23,28-29H,15-16H2,1H3/b24-22-

InChI Key

FEVJHENFIIRRDJ-GYHWCHFESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)O

Origin of Product

United States

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